molecular formula C9H7FO B11922933 3-Fluoro-2H-chromene

3-Fluoro-2H-chromene

Cat. No.: B11922933
M. Wt: 150.15 g/mol
InChI Key: ZXFHHOMRGVIYDU-UHFFFAOYSA-N
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Description

3-Fluoro-2H-chromene is a fluorinated derivative of 2H-chromene, an important oxygen-containing heterocycle. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2H-chromene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3-fluorobenzaldehyde with an appropriate alkyne in the presence of a catalyst such as palladium or copper. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C) to facilitate the formation of the chromene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2H-chromene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-2H-chromene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2H-chromene involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially increasing its binding affinity and selectivity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes, receptors, and nucleic acids .

Comparison with Similar Compounds

    2H-chromene: The parent compound without the fluorine substitution.

    3-Methyl-2H-chromene: A methyl-substituted derivative.

    3-Chloro-2H-chromene: A chlorine-substituted derivative.

Comparison:

    Uniqueness: The presence of the fluorine atom in 3-Fluoro-2H-chromene imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

IUPAC Name

3-fluoro-2H-chromene

InChI

InChI=1S/C9H7FO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5H,6H2

InChI Key

ZXFHHOMRGVIYDU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)F

Origin of Product

United States

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